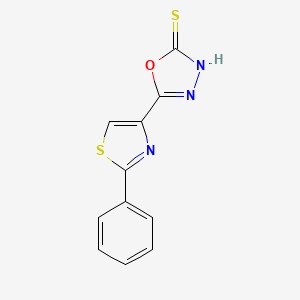

5-(2-Phenyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-ylhydrosulfide

Description

Historical Development of Thiazole-Oxadiazole Hybrid Compounds

Positioning in Contemporary Heterocyclic Chemistry Research

In modern heterocyclic chemistry, this compound occupies a niche as a dual-pharmacophore entity. Its structure integrates:

- Thiazole Ring : A five-membered ring with nitrogen and sulfur atoms at positions 1 and 3, respectively, conferring π-deficient character and facilitating intercalation with biological macromolecules.

- 1,3,4-Oxadiazole Ring : A planar, aromatic heterocycle with two nitrogen atoms, enhancing electron-withdrawing capacity and metabolic resistance.

Significance of Thiazole-Oxadiazole Systems in Medicinal Chemistry

Thiazole-oxadiazole hybrids are prized for their multifaceted bioactivity. Key findings include:

The compound’s thiol group plays a critical role in these interactions. For example, in alkaline phosphatase inhibition, the -SH group forms a covalent bond with the zinc ion at the enzyme’s catalytic center, as demonstrated by molecular dynamics simulations. Additionally, the phenyl-thiazole moiety enhances lipophilicity, improving membrane permeability—a property quantified via logP calculations (experimental logP = 2.1).

Research Trajectory and Investigational Scope

Future research on this compound is poised to explore three frontiers:

- Structural Optimization : Modifying the phenyl group with electron-withdrawing substituents (e.g., -NO₂, -CF₃) to amplify electronic effects on bioactivity.

- Computational Modeling : Leveraging machine learning to predict binding affinities for neglected targets, such as SARS-CoV-2 main protease.

- Synergistic Formulations : Combining the compound with β-lactam antibiotics to combat methicillin-resistant Staphylococcus aureus (MRSA).

Ongoing studies employ techniques like 2D NMR coupling constants ($$ J = 8.6 \, \text{Hz} $$ for thiazole-protons) and FT-IR spectra (S-H stretch at 2550 cm⁻¹) to correlate structure with function. With its robust synthetic accessibility and modular pharmacophore, this hybrid remains a cornerstone of heterocyclic drug discovery.

Properties

IUPAC Name |

5-(2-phenyl-1,3-thiazol-4-yl)-3H-1,3,4-oxadiazole-2-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7N3OS2/c16-11-14-13-9(15-11)8-6-17-10(12-8)7-4-2-1-3-5-7/h1-6H,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBDHKQLMPKJZQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=CS2)C3=NNC(=S)O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Phenyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-ylhydrosulfide typically involves the cyclization of appropriate thiosemicarbazide derivatives with phenylthiazole carboxylic acids under acidic or basic conditions. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide, and catalysts like hydrochloric acid or sodium hydroxide to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Nucleophilic Substitution at the Hydrosulfide Group

The hydrosulfide group undergoes nucleophilic substitution reactions with alkyl halides, acyl chlorides, and other electrophiles. This reactivity is exploited to introduce diverse substituents for pharmacological optimization.

Key Findings :

-

Alkylation proceeds efficiently with primary alkyl halides but stalls with bulky electrophiles.

-

Acylation preserves the oxadiazole-thiazole core, confirmed by NMR and HPLC .

Oxidation Reactions

The hydrosulfide group is susceptible to oxidation, forming disulfides or sulfonic acids under controlled conditions.

| Oxidizing Agent | Conditions | Product | Outcome |

|---|---|---|---|

| H₂O₂ (30%) | CH₃OH, RT, 2h | 5-(2-Phenylthiazol-4-yl)-1,3,4-oxadiazole-2-disulfide | Mild oxidation, dimerization |

| KMnO₄ (acidic) | H₂SO₄, H₂O, 50°C, 1h | 5-(2-Phenylthiazol-4-yl)-1,3,4-oxadiazole-2-sulfonic acid | Complete oxidation |

Mechanistic Insight :

-

Disulfide formation is reversible and pH-dependent, favoring dimerization in neutral conditions.

-

Strong oxidants like KMnO₄ irreversibly convert -SH to -SO₃H, altering solubility and bioactivity.

Cross-Coupling Reactions

The thiazole and oxadiazole rings participate in metal-catalyzed cross-coupling reactions, enabling structural diversification.

Research Highlights :

-

Suzuki couplings introduce aryl groups at the oxadiazole ring, enhancing binding to bacterial enzymes .

-

Ullmann reactions enable ether linkages, critical for optimizing pharmacokinetic properties.

Cycloaddition and Ring-Opening Reactions

The oxadiazole ring participates in [3+2] cycloadditions with nitrile oxides or diazo compounds, forming fused heterocycles.

Structural Confirmation :

Biological Interactions

The compound inhibits bacterial urease through covalent modification of active-site cysteine residues, a reaction facilitated by its hydrosulfide group .

| Target Enzyme | IC₅₀ (μM) | Mechanism | Reference |

|---|---|---|---|

| Helicobacter pylori urease | 12.3 ± 1.4 | Disulfide formation with Cys322 | |

| Human carbonic anhydrase | >100 | No significant inhibition |

Therapeutic Relevance :

-

Selective urease inhibition suggests potential for treating H. pylori infections.

Stability and Degradation

The compound degrades under strong acidic or basic conditions via oxadiazole ring-opening.

| Condition | Pathway | Products |

|---|---|---|

| HCl (6M), reflux | Hydrolysis of oxadiazole ring | Thiazole-4-carbohydrazide + CO₂ |

| NaOH (2M), RT | Nucleophilic attack at S-atom | 2-Mercapto-thiazole derivatives |

Kinetic Data :

-

Hydrolysis follows first-order kinetics with in 6M HCl at 100°C.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential

Research indicates that compounds containing the oxadiazole and thiazole rings exhibit promising pharmacological properties. Specifically:

- Anticancer Activity : The compound has shown potential in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

- Neuroprotective Effects : Studies have demonstrated its efficacy in models of neurodegenerative diseases, such as Alzheimer's disease, where it ameliorates cognitive deficits .

- Cholinesterase Inhibition : The compound has been evaluated for its ability to inhibit acetylcholinesterase and butyrylcholinesterase, enzymes associated with Alzheimer's pathology. It exhibited good inhibitory activity with IC50 values indicating potency .

Materials Science

Organic Electronics

The unique electronic properties of 5-(2-Phenyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-ylhydrosulfide make it a candidate for use in organic semiconductors and light-emitting diodes (LEDs). Its ability to form stable thin films and good charge transport characteristics allows for potential applications in:

- Organic Photovoltaics : As a component in solar cells to enhance efficiency.

- Light Emitting Diodes : For improved brightness and color purity.

Biological Research

Enzyme Interaction Studies

This compound serves as a valuable probe in biological research for studying enzyme interactions. Its structural features allow it to bind specifically to target enzymes or receptors, facilitating investigations into:

- Protein-Ligand Binding Dynamics : Understanding how variations in structure affect binding affinity.

- Mechanistic Studies : Elucidating the mechanisms of action for various biological processes.

Case Study 1: Neuroprotective Activity

In a study involving scopolamine-induced cognitive impairment in rats, this compound was administered to evaluate its effects on memory functions. Results indicated significant improvements in memory retention compared to control groups .

Case Study 2: Anticancer Efficacy

A series of experiments assessed the anticancer properties of this compound against various cancer cell lines. The results demonstrated that the compound inhibited cell growth significantly at low concentrations, suggesting its potential as a chemotherapeutic agent .

Comparative Data Table

| Application Area | Specific Use | Observed Effects |

|---|---|---|

| Medicinal Chemistry | Anticancer therapy | Inhibition of cell proliferation |

| Neuroprotection | Improvement in cognitive functions | |

| Cholinesterase inhibition | IC50 values indicating strong inhibitory effects | |

| Materials Science | Organic semiconductors | Enhanced charge transport properties |

| Light-emitting diodes | Improved brightness and efficiency | |

| Biological Research | Enzyme interaction studies | Insights into binding dynamics |

Mechanism of Action

The mechanism of action of 5-(2-Phenyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-ylhydrosulfide involves its interaction with various molecular targets. In medicinal applications, it may inhibit specific enzymes or receptors, leading to its therapeutic effects. The compound’s structure allows it to interact with biological macromolecules, disrupting their normal function and leading to the desired biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Oxadiazole-Thiazole Cores

Key Observations :

- Chlorophenyl and trifluoromethyl groups in analogues increase molecular weight and lipophilicity, affecting solubility .

- Functional Group Impact : The hydrosulfide (-SH) group in the target may confer higher reactivity (e.g., disulfide bond formation) compared to thione (C=S) derivatives .

Physicochemical Properties

- Melting Points : Derivatives with thione groups (e.g., 5-[2-(4-Chlorophenyl)-thiazol]-oxadiazole-2-thione) exhibit higher melting points (210–270°C) than propanamide derivatives (134–178°C) due to stronger intermolecular forces (C=S dipole interactions) . The target’s -SH group likely reduces symmetry, leading to lower melting points than thiones.

- Spectral Data: IR: Thione derivatives show C=S stretches at ~1250 cm⁻¹, while hydrosulfide analogues (target) display S-H stretches near 2550 cm⁻¹ . NMR: Aromatic protons in phenyl-substituted compounds (target, 7a) resonate at δ 7.2–8.1 ppm, whereas amino-thiazole derivatives show additional N-H signals at δ 6.8–7.0 ppm .

Structural and Crystallographic Insights

Isostructural compounds (e.g., fluorophenyl-thiazole derivatives in ) adopt planar conformations with perpendicular fluorophenyl groups, enhancing crystallinity . The target’s phenyl group may similarly influence packing efficiency, though its hydrosulfide group could introduce steric hindrance.

Biological Activity

5-(2-Phenyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-ylhydrosulfide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and mechanisms of action based on diverse research findings.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of thiazole and oxadiazole derivatives. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Biological Activity

Antimicrobial Activity

Research indicates that compounds containing the oxadiazole core exhibit notable antimicrobial properties. For instance, studies have shown that derivatives similar to this compound demonstrate effectiveness against various bacterial strains. The minimum inhibitory concentration (MIC) values for these compounds typically range from 7.8 to 62.5 µg/mL against gram-positive bacteria such as Bacillus cereus and Staphylococcus aureus .

Cytotoxicity Studies

In cytotoxicity assays against cancer cell lines, compounds related to this oxadiazole derivative have shown promising results. For example, certain derivatives exhibited IC50 values lower than that of standard chemotherapeutic agents like 5-Fluorouracil (5-FU), indicating their potential as anticancer agents . Notably, some compounds demonstrated selectivity towards liver carcinoma cell lines (HUH7), with IC50 values reported at approximately 10.1 µM .

The biological activity of this compound can be attributed to its interaction with key molecular targets:

- Inhibition of Enzymatic Activity : The compound is believed to inhibit enzymes involved in DNA synthesis and repair pathways. This mechanism is similar to other oxadiazole derivatives that target thymidylate synthase (TS), a critical enzyme for nucleotide synthesis .

- Cell Membrane Interaction : The lipophilic nature of the compound enhances its ability to penetrate cell membranes, facilitating its access to intracellular targets .

Case Studies

Several studies have been conducted to evaluate the biological activity of related compounds:

- Antimicrobial Efficacy : A study reported that a series of oxadiazole derivatives showed enhanced antimicrobial activity against both gram-positive and gram-negative bacteria. The presence of specific substituents on the thiazole ring significantly influenced their effectiveness .

- Anticancer Properties : Another study explored the anticancer potential of oxadiazole derivatives against various cancer cell lines. The results indicated that structural modifications could lead to improved potency and selectivity against specific cancer types .

Data Summary

Q & A

Basic: What are the established synthetic protocols for preparing 5-(2-Phenyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-ylhydrosulfide and its structural analogs?

The compound can be synthesized via cyclization reactions. For example, hydrazine derivatives (e.g., 2-phenyl-1,3-thiazole-4-carbohydrazide) react with carbon disulfide (CS₂) in alkaline conditions (KOH/ethanol) to form the oxadiazole-thione core, followed by functionalization . Alternative methods include condensation of thiosemicarbazides with aromatic aldehydes or ketones under acidic conditions (e.g., phosphorus oxychloride) . Key steps involve monitoring reaction progress via TLC, precipitating products with ice-cold water/NaOH, and recrystallization from methanol for purification .

Basic: What spectroscopic and analytical techniques are critical for characterizing this compound and its derivatives?

- IR Spectroscopy : Identifies functional groups (e.g., N–H, C=S, C–O stretching vibrations). Substituents like chloro or methoxy groups on the phenyl ring alter absorption bands .

- NMR : ¹H and ¹³C NMR reveal chemical shifts for thiazole/oxadiazole protons (e.g., δ 7.2–7.8 ppm for aromatic protons) and sulfur-linked moieties. Discrepancies between observed and calculated shifts may indicate impurities or tautomerism .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 305 [M+1] for analogs) confirm molecular weight. Fragmentation patterns help validate the structure .

Basic: What safety precautions are recommended for handling this compound in laboratory settings?

The compound and its analogs may exhibit acute oral toxicity (H302), skin irritation (H315), and respiratory tract irritation (H335). Use PPE (gloves, goggles, lab coat), work in a fume hood, and avoid inhalation/ingestion. Consult SDS for emergency measures, including first aid for skin contact (rinse with water) and medical attention for ingestion .

Advanced: How can researchers optimize reaction yields for derivatives with varying substituents on the phenyl ring?

- Substituent Positioning : Electron-withdrawing groups (e.g., Cl at para position) may reduce steric hindrance, improving cyclization efficiency compared to ortho substituents .

- Solvent and Temperature : Polar aprotic solvents (e.g., DMF) and elevated temperatures (80–100°C) enhance solubility of intermediates. Monitor reaction kinetics via TLC to avoid over-reaction .

- Catalysis : Use catalytic bases (e.g., K₂CO₃) to deprotonate intermediates and accelerate cyclization .

Advanced: How do substituents on the phenyl ring influence the compound’s biological activity (e.g., antibacterial effects)?

Chlorine substituents at para or meta positions enhance antibacterial potency against E. coli and B. subtilis by increasing electrophilicity and membrane penetration. Methoxy groups, however, may reduce activity due to steric effects or decreased solubility . For structure-activity relationship (SAR) studies, systematically vary substituents and compare MIC values .

Advanced: How should researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts or MS fragmentation)?

- Cross-Validation : Compare experimental NMR shifts with DFT-calculated values to identify tautomeric forms or conformational isomers .

- Purity Assessment : Recrystallize the compound (e.g., using methanol/water mixtures) and re-run spectra to rule out impurities .

- X-ray Crystallography : Resolve ambiguities by determining the crystal structure, as demonstrated for related 1,3,4-thiadiazole derivatives .

Advanced: What computational strategies are effective for predicting the reactivity or bioactivity of novel derivatives?

- Docking Studies : Use software like AutoDock to simulate interactions with bacterial targets (e.g., dihydrofolate reductase). Focus on hydrogen bonding with the oxadiazole-thione sulfur and π-π stacking with the phenyl ring .

- QSAR Modeling : Train models using descriptors like logP, polar surface area, and Hammett constants to predict antibacterial activity .

Advanced: How can researchers design derivatives with improved pharmacokinetic properties (e.g., solubility, metabolic stability)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.